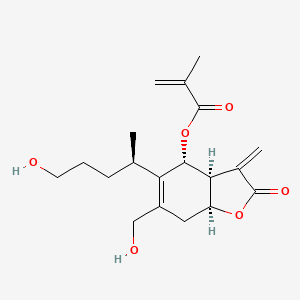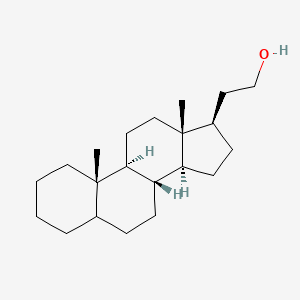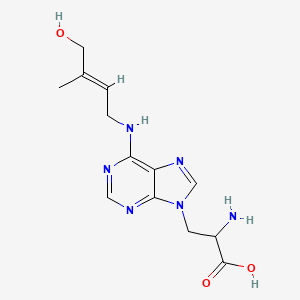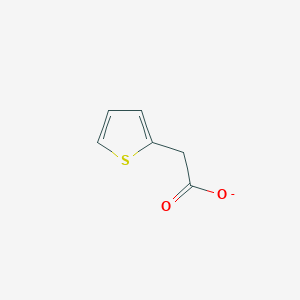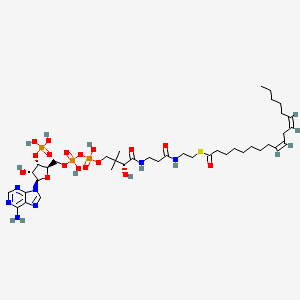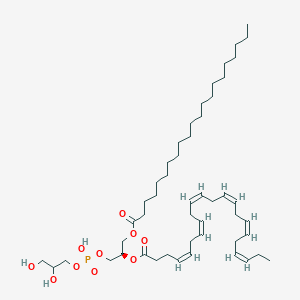
PG(21:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PG(21:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) is a phosphatidylglycerol.
Wissenschaftliche Forschungsanwendungen
Metabolic Alterations in Lung Carcinoma
A study by Wu, Chen, Li, and Liu (2018) utilized ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-QTOF/MS) to identify metabolic alterations in mice during lung carcinoma development. One of the dysregulated metabolites identified was PC(22:6(4Z,7Z,10Z,13Z,16Z,19Z)/16:0), which is related to PG(21:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)). This finding highlights the role of such metabolites in the metabolism of glycerophospholipid, fatty acid, and other pathways associated with lung carcinoma (Wu, Chen, Li, & Liu, 2018).
Green Macroalga Metabolites
Mikhailova et al. (1995) identified novel polyunsaturated fatty acids with four conjugated double bonds in extracts from the green macroalga, Anadyomene stellata. Among these, a compound closely resembling PG(21:0/22:6(4Z,7Z,10Z,13Z,16Z,19Z)) was characterized as 4ZZ,7Z,9E,13Z,16Z,19Z-docosaheptaenoic acid, providing insight into unique biochemical processes in marine algae (Mikhailova, Bemis, Wise, Gerwick, Norris, & Jacobs, 1995).
Phosphogypsum in Industrial and Environmental Applications
Several studies have explored the use of phosphogypsum (PG) in various industrial and environmental contexts. For example, Gezer et al. (2012) investigated the radiological characterization of disposed phosphogypsum from the phosphorus fertilizer industry, assessing its potential impacts in the building sector and road construction (Gezer, Turhan, Uğur, Gören, Kurt, & Ufuktepe, 2012). Smadi, Haddad, and Akour (1999) examined the potential use of phosphogypsum in concrete, highlighting its role in improving the strength of mortar mixes (Smadi, Haddad, & Akour, 1999). Additionally, Tian et al. (2016) utilized original phosphogypsum waste for the preparation of foam concrete, emphasizing the environmental benefits of recycling this waste material (Tian, Yan, Hu, Xu, Chen, & Shi, 2016).
Eigenschaften
Molekularformel |
C49H85O10P |
|---|---|
Molekulargewicht |
865.2 g/mol |
IUPAC-Name |
[(2R)-1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-henicosanoyloxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C49H85O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-49(53)59-47(45-58-60(54,55)57-43-46(51)42-50)44-56-48(52)40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5,7,11,13,17,19,23,25,29,31,35,37,46-47,50-51H,3-4,6,8-10,12,14-16,18,20-22,24,26-28,30,32-34,36,38-45H2,1-2H3,(H,54,55)/b7-5-,13-11-,19-17-,25-23-,31-29-,37-35-/t46?,47-/m1/s1 |
InChI-Schlüssel |
KJYGVQSAXYKSFT-HZYPBSKJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCC=CCC=CCC=CCC=CCC=CCC=CCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



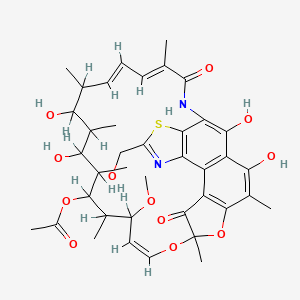
![N-Phenyl-2-[1-(pyridin-2-yl)ethylidene]hydrazine-1-carboximidothioic acid](/img/structure/B1234262.png)
